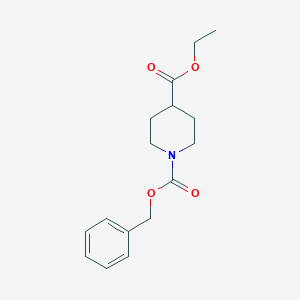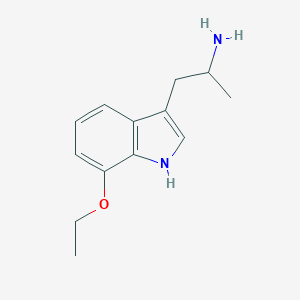
1-(7-ethoxy-1H-indol-3-yl)propan-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(7-ethoxy-1H-indol-3-yl)propan-2-amine, also known as 7-Ethoxy-4-(2-aminoethyl)indole, is a synthetic compound that belongs to the class of tryptamines. It is a derivative of the naturally occurring compound serotonin and has been studied for its potential use in scientific research.
Mécanisme D'action
The mechanism of action of 1-(7-ethoxy-1H-indol-3-yl)propan-2-amine is not fully understood. However, it has been shown to act as a partial agonist at the 5-HT2A receptor (Fantegrossi et al., 2008). This means that it binds to the receptor and activates it, but not to the same extent as a full agonist. The activation of the 5-HT2A receptor by 1-(7-ethoxy-1H-indol-3-yl)propan-2-amine is thought to lead to changes in neural activity that may be relevant to psychiatric disorders.
Effets Biochimiques Et Physiologiques
1-(7-ethoxy-1H-indol-3-yl)propan-2-amine has been shown to have several biochemical and physiological effects. It has been shown to increase the release of the neurotransmitter dopamine in the prefrontal cortex and striatum of rats (Carbonaro et al., 2015). It has also been shown to decrease the activity of the default mode network, which is a network of brain regions that is active during rest and self-referential thinking (Carhart-Harris et al., 2012). These effects may be relevant to the potential therapeutic use of 1-(7-ethoxy-1H-indol-3-yl)propan-2-amine in psychiatric disorders.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-(7-ethoxy-1H-indol-3-yl)propan-2-amine in lab experiments include its selectivity for the 5-HT2A receptor and its ability to modulate neural activity in relevant brain regions. However, there are also some limitations to its use. For example, it has been shown to have a short half-life in the body, which may limit its usefulness in some experiments (Carbonaro et al., 2015). Additionally, it is a synthetic compound that may have different pharmacokinetic properties than naturally occurring compounds, which may limit its relevance to some research questions.
Orientations Futures
There are several future directions for research on 1-(7-ethoxy-1H-indol-3-yl)propan-2-amine. One direction is to investigate its potential therapeutic use in psychiatric disorders. It has been shown to have effects on neural activity that may be relevant to these disorders, and further research is needed to determine its safety and efficacy in humans. Another direction is to investigate its use as a tool to investigate the role of the 5-HT2A receptor in neural function and behavior. Finally, future research could investigate modifications to the compound that may improve its pharmacokinetic properties or selectivity for the 5-HT2A receptor.
Conclusion
In conclusion, 1-(7-ethoxy-1H-indol-3-yl)propan-2-amine is a synthetic compound that has been studied for its potential use in scientific research. It has affinity for the serotonin 5-HT2A receptor and has been shown to modulate neural activity in relevant brain regions. Its potential therapeutic use in psychiatric disorders and its use as a tool to investigate the role of the 5-HT2A receptor in neural function and behavior warrant further investigation.
Méthodes De Synthèse
The synthesis of 1-(7-ethoxy-1H-indol-3-yl)propan-2-amine involves several steps. The first step is the protection of the indole nitrogen with a tert-butyloxycarbonyl (BOC) group. This is followed by the reaction of the protected indole with ethyl magnesium bromide to form the corresponding alcohol. The alcohol is then converted to the amine by reaction with 2-chloroethylamine hydrochloride. Finally, the BOC group is removed to yield 1-(7-ethoxy-1H-indol-3-yl)propan-2-amine (Shulgin, 1997).
Applications De Recherche Scientifique
1-(7-ethoxy-1H-indol-3-yl)propan-2-amine has been studied for its potential use in scientific research. It has been shown to have affinity for the serotonin 5-HT2A receptor, which is involved in the regulation of mood, cognition, and perception (Fantegrossi et al., 2008). This receptor has been implicated in various psychiatric disorders, including anxiety, depression, and schizophrenia. Therefore, 1-(7-ethoxy-1H-indol-3-yl)propan-2-amine has been studied for its potential use as a tool to investigate the role of the 5-HT2A receptor in these disorders.
Propriétés
Numéro CAS |
179819-92-2 |
|---|---|
Nom du produit |
1-(7-ethoxy-1H-indol-3-yl)propan-2-amine |
Formule moléculaire |
C13H18N2O |
Poids moléculaire |
218.29 g/mol |
Nom IUPAC |
1-(7-ethoxy-1H-indol-3-yl)propan-2-amine |
InChI |
InChI=1S/C13H18N2O/c1-3-16-12-6-4-5-11-10(7-9(2)14)8-15-13(11)12/h4-6,8-9,15H,3,7,14H2,1-2H3 |
Clé InChI |
ZXSGVURXGYEEJE-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC2=C1NC=C2CC(C)N |
SMILES canonique |
CCOC1=CC=CC2=C1NC=C2CC(C)N |
Synonymes |
1H-Indole-3-ethanamine,7-ethoxy-alpha-methyl-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



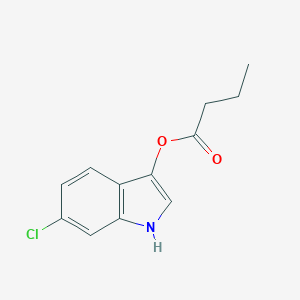
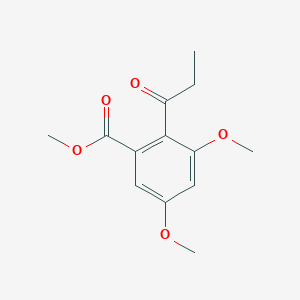
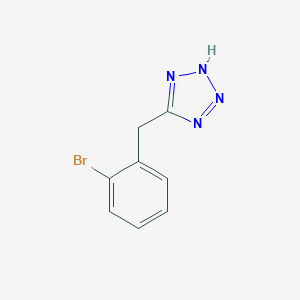
![2-Fluoro-1-[4-(trifluoromethyl)phenyl]ethan-1-one](/img/structure/B70170.png)
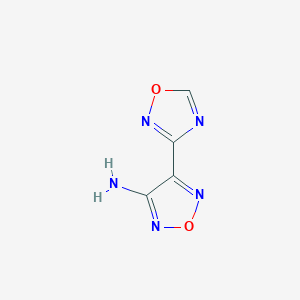
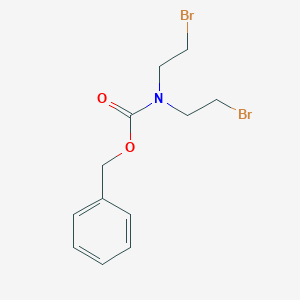
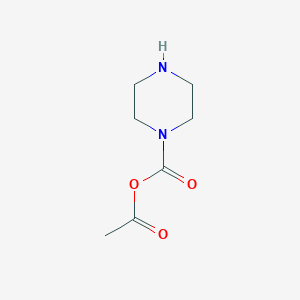
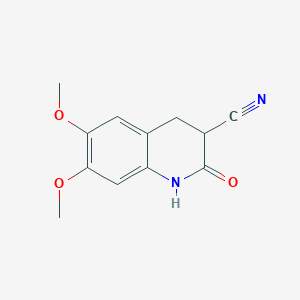
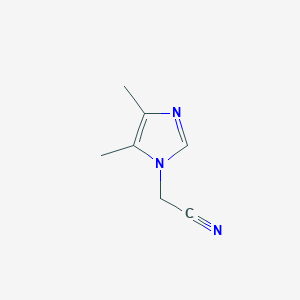
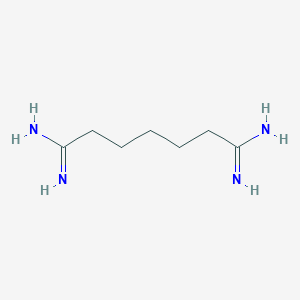
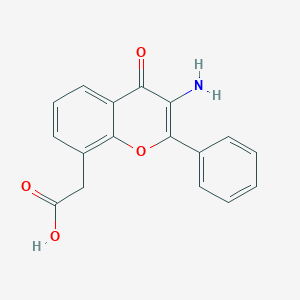
![6-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B70189.png)
![[2-[2-Bis(3,5-ditert-butylphenyl)phosphanyl-6-methoxyphenyl]-3-methoxyphenyl]-bis(3,5-ditert-butylphenyl)phosphane](/img/structure/B70190.png)
